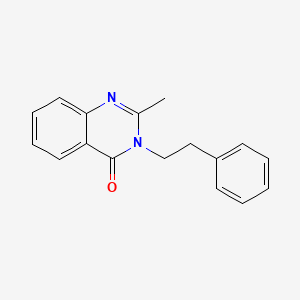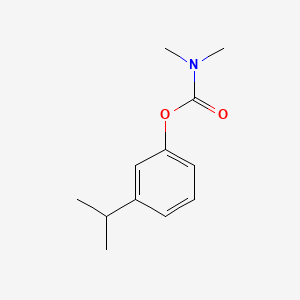
3-Isopropylphenyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylphenyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C12H17NO2. It is a type of carbamate ester, which is a class of compounds known for their wide range of applications, particularly in the field of pesticides. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further bonded to a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl N,N-dimethylcarbamate typically involves the reaction of 3-isopropylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
[ \text{3-Isopropylphenol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as iron-chrome (Fe2O3/Cr2O3) can be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropylphenyl N,N-dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
3-Isopropylphenyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Isopropylphenyl N,N-dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl N-methylcarbamate
- N,N-Dimethylcarbamic acid m-isopropylphenyl ester
- 4-(Dimethylamino)-3-isopropylphenyl N,N-dimethylcarbamate
Uniqueness
3-Isopropylphenyl N,N-dimethylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other carbamate esters .
Propriétés
Numéro CAS |
3938-45-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)10-6-5-7-11(8-10)15-12(14)13(3)4/h5-9H,1-4H3 |
Clé InChI |
RDKXIDLUGBHOCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
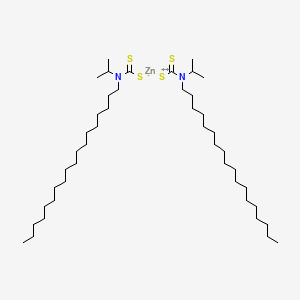
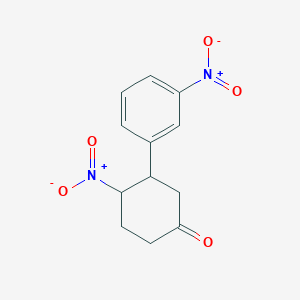
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
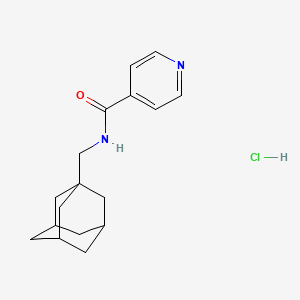
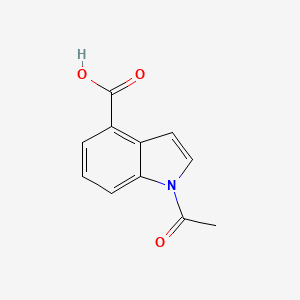
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
